N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound with diverse chemical properties and potential applications across various scientific fields. This compound is characterized by its unique structure, which incorporates a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multi-step reactions:
Formation of Furan-2-carbonyl Intermediate: A furan derivative is first acylated to form the furan-2-carbonyl compound.
Synthesis of Tetrahydroquinoline: This involves the reduction of quinoline to tetrahydroquinoline, often using hydrogenation techniques.
Coupling Reactions: The key step involves the coupling of the furan-2-carbonyl intermediate with tetrahydroquinoline under catalytic conditions to form the core structure.
Sulfonamide Formation:
Industrial Production Methods
Large-scale production of this compound would necessitate optimization of each reaction step, often utilizing continuous flow reactors to improve yield and efficiency. The use of catalysts and solvents needs to be carefully controlled to ensure purity and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can undergo a variety of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The sulfonamide group can be reduced under strong reducing conditions.
Substitution: The methoxy and sulfonamide groups can be substituted under nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, oxygen, and catalysts like palladium.
Reduction Reagents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products vary depending on the reaction conditions but include oxidized furan derivatives, reduced sulfonamide products, and various substituted derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for constructing complex molecules due to its versatile functional groups.
Biology
In biological research, it is studied for its potential as a pharmacophore, a core structure in drugs that interacts with biological targets.
Medicine
Industry
In industry, the compound is investigated for its use in the synthesis of specialty chemicals and as a precursor in the production of polymers.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets. The furan and sulfonamide groups can form hydrogen bonds and engage in van der Waals interactions with proteins, altering their function. Pathways affected may include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is unique in its combination of a furan ring, tetrahydroquinoline core, and sulfonamide group, differentiating it from other compounds like:
N-(2-furancarbonyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
1-(furan-2-carbonyl)-2,3,4-tetrahydroquinolin-7-yl sulfonamides
This uniqueness gives it distinct chemical and biological properties, making it an important compound for further study.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-15-12-21(29-3)22(13-16(15)2)31(27,28)24-18-9-8-17-6-4-10-25(19(17)14-18)23(26)20-7-5-11-30-20/h5,7-9,11-14,24H,4,6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGVYHIEWCBPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.